molecular formula C19H17NO3 B2943970 N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 890603-56-2

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2943970
CAS No.: 890603-56-2
M. Wt: 307.349
InChI Key: JIESOKBLTXAMNI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, an acetylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with 3,5-dimethyl-1-benzofuran-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzofuran ring and the acetylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-4-9-17-16(10-11)12(2)18(23-17)19(22)20-15-7-5-14(6-8-15)13(3)21/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIESOKBLTXAMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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